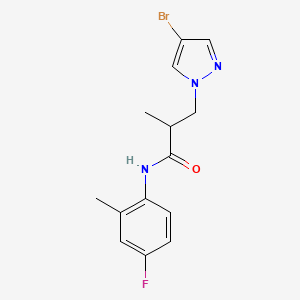![molecular formula C27H22N6O3 B10949312 1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10949312.png)
1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that features a unique combination of pyrazole, pyrrolo, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of an α, β-unsaturated carbonyl compound with substituted phenylhydrazine under acidic or basic conditions.
Formation of the triazole ring: This involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the pyrazole and triazole rings: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted aromatic derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Agents: Preliminary studies suggest that the compound may have anticancer properties, possibly through the inhibition of specific enzymes involved in cell proliferation.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: It can be a key intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, depending on its application. In antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes. In anticancer applications, it may inhibit enzymes involved in DNA replication or repair, leading to cell death.
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes such as DNA topoisomerases or kinases.
Cell Membranes: It may interact with cell membranes, leading to increased permeability and cell lysis.
Comparison with Similar Compounds
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- 1,5-diphenyl-1H-1,2,4-triazole-3(2H)-thione
Uniqueness:
- Structural Complexity: The combination of pyrazole, pyrrolo, and triazole rings in a single molecule is unique and contributes to its diverse reactivity and potential applications.
- Functional Diversity: The presence of multiple functional groups allows for a wide range of chemical modifications and applications.
This compound’s unique structure and diverse reactivity make it a valuable target for research in various scientific fields.
Properties
Molecular Formula |
C27H22N6O3 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
3-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C27H22N6O3/c34-23(17-31-25-24(28-30-31)26(35)32(27(25)36)20-14-8-3-9-15-20)33-22(19-12-6-2-7-13-19)16-21(29-33)18-10-4-1-5-11-18/h1-15,22,24-25H,16-17H2 |
InChI Key |
WBYMPYPEFQRFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CN3C4C(C(=O)N(C4=O)C5=CC=CC=C5)N=N3)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[3-(morpholin-4-ylmethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10949236.png)

![1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-benzimidazol-2-yl)thiourea](/img/structure/B10949247.png)
![3-chloro-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949250.png)
![1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10949255.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10949261.png)
![9-(Tert-butyl)-N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide](/img/structure/B10949263.png)
![(3E)-3-[5-(1-ethyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10949264.png)
![(5Z)-5-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10949265.png)
![9-Ethyl-8-methyl-2-{5-[(2-nitrophenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949269.png)
![Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-ethylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10949273.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B10949293.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10949306.png)

